

4,6-Dimethoxy-2-methylthiopyrimidine basic properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4,6-Dimethoxy-2-methylthiopyrimidine
Cat. No.:	B1363538

[Get Quote](#)

An In-Depth Technical Guide to **4,6-Dimethoxy-2-methylthiopyrimidine**: Properties, Synthesis, and Applications

Introduction

4,6-Dimethoxy-2-methylthiopyrimidine is a substituted pyrimidine, a class of aromatic heterocyclic compounds fundamental to nucleic acids and, by extension, to life itself.[1] While not a household name, this compound serves as a pivotal chemical intermediate, particularly in the synthesis of high-value molecules for the agrochemical and pharmaceutical sectors.[2][3] Its structure, featuring two methoxy groups and a methylthio substituent on the pyrimidine ring, provides a versatile scaffold for further chemical modification.

This guide, designed for researchers, chemists, and drug development professionals, offers a comprehensive overview of **4,6-dimethoxy-2-methylthiopyrimidine**. We will delve into its core physicochemical properties, explore various synthesis methodologies with a focus on both efficiency and environmental stewardship, detail its applications as a precursor, and outline essential safety and handling protocols. The narrative emphasizes the rationale behind experimental choices, providing a field-proven perspective on its chemistry.

Part 1: Core Physicochemical and Structural Properties

The foundational properties of a chemical entity dictate its behavior in reactions, its solubility, and its stability. **4,6-Dimethoxy-2-methylthiopyrimidine** is typically supplied as a white to off-white crystalline powder.^[3] Its key identifiers and properties are summarized below.

Property	Value	Source(s)
IUPAC Name	4,6-dimethoxy-2-(methylsulfanyl)pyrimidine	[4]
CAS Number	90905-46-7	[4][5]
Molecular Formula	C ₇ H ₁₀ N ₂ O ₂ S	[3][4]
Molecular Weight	186.23 g/mol	[3][4]
Appearance	White to off-white crystalline powder	[3]
Melting Point	52.5-53.8 °C or 78-82 °C	[3][6]
Boiling Point	315.1 ± 25.0 °C (at 760 mmHg)	[3]
Solubility	Soluble in most organic solvents (e.g., methanol, ethanol, acetone)	[3]
Purity (Typical)	≥98% (by HPLC)	[3]

Note on Melting Point Discrepancy: The reported melting point varies between sources. This could be due to differences in purity or the presence of different crystalline polymorphs. Researchers should verify the melting point of their specific batch as part of their quality control procedures.

Structural Representation

The structure of **4,6-dimethoxy-2-methylthiopyrimidine** is defined by a central pyrimidine ring substituted at positions 2, 4, and 6.

Caption: 2D structure of **4,6-dimethoxy-2-methylthiopyrimidine**.

Part 2: Synthesis Methodologies

The synthesis of **4,6-dimethoxy-2-methylthiopyrimidine** is well-documented, with several viable routes available. The choice of method often depends on the desired scale, available starting materials, and environmental considerations. We will explore three prominent methods, from a high-yield laboratory procedure to a greener, more industrially scalable process.

Method 1: Nucleophilic Substitution of 2-Chloro-4,6-dimethoxypyrimidine

This is a highly efficient and facile route, ideal for laboratory-scale synthesis, boasting a reported yield of over 95%.^[6] The core of this reaction is a classic nucleophilic aromatic substitution (SNAr), where the highly nucleophilic methyl mercaptide anion displaces the chloride on the electron-deficient pyrimidine ring.

Causality: The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the chlorine atom at the 2-position, making it an excellent leaving group for SNAr reactions. The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is crucial for facilitating the reaction between the aqueous sodium methyl mercaptide and the organic-soluble chloropyrimidine.

Caption: Workflow for Synthesis Method 1.

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), 25% sodium methyl mercaptide solution (30.1 g, 107 mmol), and methanol (80 mL).^[6]
- **Reaction:** Heat the mixture to 45 °C and maintain the temperature between 45-50 °C for 2 hours with continuous stirring.^[6] An off-white precipitate will form.
- **Isolation:** After the reaction period, cool the mixture. Collect the precipitate by vacuum filtration.

- Purification: Wash the collected solid with cold water to remove inorganic salts. Recrystallize the crude product from an isopropanol:water (2:1) mixture to yield colorless crystals of **4,6-dimethoxy-2-methylthiopyrimidine** (expected yield: ~17.8 g, 95.6%).^[6]
- Validation: Confirm the product's identity and purity via melting point analysis, TLC, and spectroscopic methods (NMR, IR).

Method 2: Greener Synthesis from 2-Thiobarbituric Acid

Traditional pyrimidine syntheses often rely on hazardous reagents like dimethyl sulfate (a potent carcinogen) and phosphorus oxychloride (highly corrosive).^[2] This modern approach circumvents these issues by using less toxic chloromethane as the methylating agent in a one-pot reaction starting from 2-thiobarbituric acid.^{[2][7]}

Causality: This method is a testament to process optimization for environmental safety and economic viability. It combines methylation of both the thio and hydroxyl groups in a single step. Potassium carbonate acts as a base to deprotonate the acidic protons on 2-thiobarbituric acid, creating nucleophilic centers. Chloromethane then serves as the electrophile for both S- and O-methylation. This process, while having a lower reported selectivity (53.1%) than Method 1, avoids highly toxic intermediates.^[2]

Caption: Workflow for the greener Synthesis Method 2.

Experimental Protocol:

- Reaction Setup: In a 100 mL high-pressure reactor, dissolve 2-thiobarbituric acid and potassium carbonate (as the base) in N,N-dimethylformamide (DMF).^[2]
- Reagent Addition: Cool the reactor to 0 °C and slowly add chloromethane over 10 minutes.
^[2]
- Reaction: Seal the reactor and stir the resulting mixture at an optimized temperature (e.g., between 10–90 °C) for a set duration (e.g., 1–7 hours) to achieve optimal conversion and selectivity.^[2]
- Work-up: After the reaction, cool the reactor and vent any excess pressure. Remove the DMF solvent by vacuum evaporation.

- Extraction: Dissolve the resulting residue in ethyl acetate and wash thoroughly with water to remove potassium salts and any remaining DMF. The organic layer now contains the desired product.
- Purification: The crude product can be further purified using column chromatography on silica gel.

Part 3: Key Applications and Downstream Reactions

The primary industrial value of **4,6-dimethoxy-2-methylthiopyrimidine** lies in its role as a direct precursor to 4,6-dimethoxy-2-methylsulfonylpyrimidine (DMSP), a critical intermediate for a class of modern herbicides.[2][6]

Oxidation to 4,6-Dimethoxy-2-methylsulfonylpyrimidine (DMSP)

The transformation from a methylthio (-SCH₃) group to a methylsulfonyl (-SO₂CH₃) group is a crucial activation step. The sulfonyl group is a much better leaving group than the methylthio group, making DMSP highly reactive and suitable for constructing more complex molecules.

Causality: This oxidation is typically achieved using a strong oxidizing agent like hydrogen peroxide. The reaction is often catalyzed by a tungstate salt, such as sodium tungstate, which forms a peroxotungstate species in the presence of H₂O₂. This species is a powerful oxygen transfer agent that efficiently and selectively oxidizes the sulfide to a sulfone without affecting the sensitive pyrimidine ring. The reaction is often run as the second step in a "one-pot" synthesis from 4,6-dichloro-2-(methylthio)-1,3-pyrimidine.[8][9]

[Click to download full resolution via product page](#)

Caption: Key downstream application pathway.

Experimental Protocol (Oxidation):

- Reaction Setup: The **4,6-dimethoxy-2-methylthiopyrimidine** intermediate is transferred into an aqueous-acidic medium.[8]
- Catalyst Addition: Add a catalytic amount (0.1-0.2 mol %) of sodium tungstate.[8]
- Oxidant Addition: Heat the mixture to 70-90 °C. Add hydrogen peroxide (20-35% solution, 2-4 molar equivalents) dropwise while maintaining the temperature.[8]
- Purification: After the oxidation is complete, the reaction mixture is adjusted to a pH of 5-8 with an aqueous base. This step helps to purify the DMSP product, which can then be isolated or used in situ for the next reaction step.[8][9]

The broader pyrimidine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs for treating a wide range of diseases, including cancer, infections, and neurological disorders.[1][10] This highlights the enduring value of pyrimidine-based intermediates like the title compound in modern drug discovery.

Part 4: Safety, Handling, and Storage

While comprehensive toxicological data for **4,6-dimethoxy-2-methylthiopyrimidine** is not readily available, sound chemical safety practices are mandatory. Precautions should be based on the handling of similar heterocyclic compounds and its known downstream product, DMSP, which is classified as a skin and eye irritant.[11][12]

Recommended Safety Protocols:

- Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).[3]
- Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[3]
- Contact Avoidance: Avoid direct contact with skin and eyes. In case of skin contact, wash immediately with plenty of water.[3]
- Fire Safety: The compound is combustible. Use standard extinguishing media like water spray, alcohol-resistant foam, or dry chemical.[13]

- Spill Management: In case of a spill, avoid dust formation. Sweep up the material carefully and place it into a suitable, closed container for disposal.[11][13]

Storage and Stability:

- Conditions: Store in a tightly closed container in a dry, well-ventilated place.[11] For long-term stability, refrigeration at 2-8°C is recommended.[3]
- Shelf Life: When stored properly, the compound is stable for up to 24 months.[3]
- Incompatibilities: Keep away from strong oxidizing agents, as these can lead to an uncontrolled and exothermic oxidation of the methylthio group.[11]

Conclusion

4,6-Dimethoxy-2-methylthiopyrimidine is a compound of significant utility, bridging basic chemical synthesis with large-scale industrial applications. Its well-defined physicochemical properties and versatile reactivity make it an indispensable building block. The evolution of its synthesis from hazardous traditional routes to more environmentally benign methods underscores the chemical industry's progress toward sustainability. For researchers in agrochemistry and drug discovery, a thorough understanding of this intermediate—from its synthesis to its safe handling—is essential for innovation and the development of next-generation chemical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. agrochemx.com [agrochemx.com]

- 4. 4,6-Dimethoxy-2-methylthiopyrimidine | C7H10N2O2S | CID 2746756 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. 90905-46-7 Cas No. | 4,6-Dimethoxy-2-(methylthio)pyrimidine | Apollo
[store.apolloscientific.co.uk]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
- 9. allindianpatents.com [allindianpatents.com]
- 10. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. canbipharm.com [canbipharm.com]
- To cite this document: BenchChem. [4,6-Dimethoxy-2-methylthiopyrimidine basic properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1363538#4-6-dimethoxy-2-methylthiopyrimidine-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com